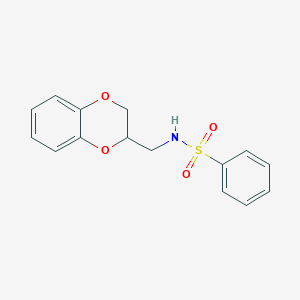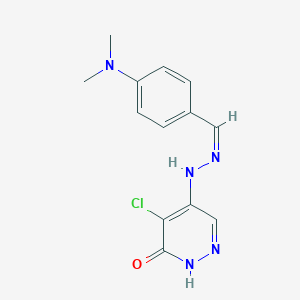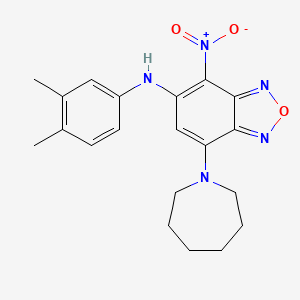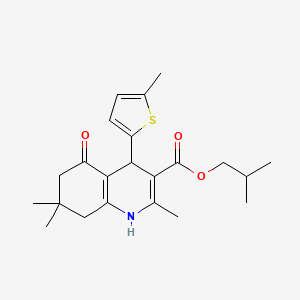
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin ring, which is a bicyclic structure containing oxygen atoms, and a benzenesulfonamide group, which is a sulfonamide attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the sulfonamide group can be substituted with different alkyl or aryl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, with N,N-dimethylformamide as the solvent and lithium hydride as a catalyst.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions are various N-substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE has several scientific research applications:
Antibacterial Agents: The compound and its derivatives have been studied for their antibacterial properties.
Enzyme Inhibitors: Some derivatives act as moderate inhibitors of enzymes such as lipoxygenase.
Potential Therapeutic Agents: Research has explored the use of this compound in developing treatments for diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action for N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE involves its interaction with specific enzymes and proteins. For example, as an antibacterial agent, it may inhibit enzymes involved in bacterial folic acid synthesis, thereby preventing bacterial growth . As an enzyme inhibitor, it can bind to the active sites of enzymes like lipoxygenase, reducing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromine atom on the benzene ring.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: Contains a nitro group on the benzene ring.
Uniqueness
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]BENZENESULFONAMIDE is unique due to its specific combination of the benzodioxin ring and the benzenesulfonamide group, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15NO4S/c17-21(18,13-6-2-1-3-7-13)16-10-12-11-19-14-8-4-5-9-15(14)20-12/h1-9,12,16H,10-11H2 |
InChI Key |
XJAZFJJFMDXYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11638950.png)
![2-[4-(Allyloxy)phenyl]-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638951.png)
![3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11638955.png)

![(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638958.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638959.png)

![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638964.png)

![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11638985.png)

![3-(3,3-dimethyl-2-oxobutoxy)-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11638997.png)
![N'-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11638998.png)
